Isophorol, (+)-
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Overview
Description
Isophorol, (+)-: is an organic compound with the chemical formula C10H18OThis compound is a colorless liquid with a characteristic odor and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophorol, (+)- can be synthesized through the hydrogenation of isophorone, which is an α,β-unsaturated cyclic ketone. The hydrogenation process involves the addition of hydrogen to the double bond of isophorone, resulting in the formation of isophorol .
Industrial Production Methods: The industrial production of isophorol typically involves the aldol condensation of acetone using potassium hydroxide (KOH) as a catalyst. This process produces diacetone alcohol, which undergoes further condensation to form mesityl oxide. Mesityl oxide is then hydrogenated to produce isophorol .
Chemical Reactions Analysis
Types of Reactions: Isophorol undergoes various chemical reactions, including:
Oxidation: Isophorol can be oxidized to form isophorone, an α,β-unsaturated cyclic ketone.
Reduction: The reduction of isophorol can lead to the formation of cyclohexanol derivatives.
Substitution: Isophorol can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acids.
Major Products:
Oxidation: Isophorone
Reduction: Cyclohexanol derivatives
Substitution: Various substituted isophorol derivatives
Scientific Research Applications
Chemistry: Isophorol is used as a precursor in the synthesis of various organic compounds, including fragrances and pharmaceuticals .
Biology: In biological research, isophorol is used as a model compound to study the behavior of cyclic alcohols in biological systems .
Industry: Isophorol is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
Molecular Targets and Pathways: Isophorol exerts its effects primarily through interactions with enzymes and receptors in biological systems. The hydroxyl group of isophorol can form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Isophorone: An α,β-unsaturated cyclic ketone with similar chemical properties.
Cyclohexanol: A cyclic alcohol with a similar structure but different reactivity.
Mesityl Oxide: An intermediate in the synthesis of isophorol with similar chemical properties.
Uniqueness: Isophorol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form a wide range of derivatives. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
80311-51-9 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(1R)-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
LDRWAWZXDDBHTG-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C[C@@H](CC(C1)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)O |
Origin of Product |
United States |
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